3-Oxocyclobutane-1-sulfonyl chloride
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Overview
Description
3-Oxocyclobutane-1-sulfonyl chloride is a chemical compound with the formula C4H5ClO3S . It is used for research purposes . The compound is not easily purified by recrystallization or distillation due to its relatively low melting point and its tendency to decompose under reduced pressure .
Synthesis Analysis
Sulfonyl chlorides, such as 3-Oxocyclobutane-1-sulfonyl chloride, can be synthesized through various methods. One common method is the Sandmeyer-type reaction proposed by Meerwein et al., using copper salts, such as CuCl or CuCl2, as a catalyst for single electron transfer . Another method involves the use of sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups .Chemical Reactions Analysis
Sulfonyl chlorides, including 3-Oxocyclobutane-1-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .Scientific Research Applications
Solid-Phase Synthesis in Drug Development
Polymer-supported sulfonyl chloride, including compounds like 3-Oxocyclobutane-1-sulfonyl chloride, has been utilized in solid-phase synthesis, particularly in the preparation of 1,3-oxazolidin-2-ones. These compounds exhibit significant antibacterial activity, making them important in the development of new drugs. The solid-phase approach enables the rapid creation of structurally related molecules, crucial for finding new lead compounds in pharmaceutical research (Holte, Thijs, & Zwanenburg, 1998).
Heteroaryl Sulfonyl Chlorides and Fluorides
Research has shown that heteroaromatic thiols can be oxidized to sulfonyl chlorides like 3-Oxocyclobutane-1-sulfonyl chloride at low temperatures. This reaction is important for preparing sulfonyl fluorides, which are stable and potentially useful in parallel chemistry efforts. These methods are advantageous as they avoid the use of chlorine gas and are effective even with difficult substrates (Wright & Hallstrom, 2006).
Catalytic Decarboxylative Radical Sulfonylation
In the field of organic chemistry, the synthesis of sulfones, including those derived from 3-Oxocyclobutane-1-sulfonyl chloride, is vital. A study demonstrated a visible-light-induced reaction that provided a redox-neutral protocol for sulfonylation. This method has broad substrate scope and functional group compatibility, useful for modifying natural products and pharmaceuticals, including the synthesis of anti-prostate cancer drugs (He et al., 2020).
Synthesis of Multi-Substituted Cyclobutanes
3-Oxocyclobutane-1-sulfonyl chloride plays a role in the generation of cyclobutylmagnesium carbenoids, which are stable and react with various nucleophiles to yield multi-substituted cyclobutanes. This process is significant for the synthesis of complex organic compounds (Satoh et al., 2011).
Mechanism of Action
Future Directions
Recent advances in the preparation and use of sulfinates in organic synthesis suggest potential future directions for the use of sulfonyl chlorides like 3-Oxocyclobutane-1-sulfonyl chloride . The development of new synthetic strategies and methods for modifying functional groups that have not been successfully functionalized until now is of great importance .
properties
IUPAC Name |
3-oxocyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMLAKNDITUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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